[(2-Ethylphenyl)amino]thiourea
Description
Historical Development and Significance of Thiourea (B124793) Derivatives in Organic Chemistry
The journey of thiourea chemistry began in 1873 with the first synthesis of thiourea by Polish chemist Marceli Nencki. nih.gov Structurally, it is an analog of urea (B33335) where the oxygen atom is replaced by a sulfur atom. wikipedia.orgcollegedunia.com This substitution, however, leads to significantly different chemical properties between urea and thiourea. wikipedia.org
The significance of thiourea derivatives in organic chemistry is vast. They are pivotal reagents and building blocks for the synthesis of various organic compounds, particularly heterocycles like pyrimidines and aminothiazoles. wikipedia.orgcollegedunia.com For instance, pharmaceuticals such as thiobarbituric acid and sulfathiazole (B1682510) are prepared using thiourea. wikipedia.org The ability of the thiourea moiety to form stable hydrogen bonds is a key feature, enabling its use in organocatalysis. nih.govwikipedia.org Thiourea-based organocatalysts are known to accelerate reactions through non-covalent hydrogen-bonding interactions. wikipedia.org
Furthermore, thiourea derivatives have demonstrated a remarkable spectrum of biological activities, making them privileged structures in medicinal chemistry. mdpi.comnih.gov Research has extensively documented their potential as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antiprotozoal agents. mdpi.commdpi.comanalis.com.my This broad utility has spurred continuous research into synthesizing novel thiourea compounds to address various therapeutic needs. analis.com.my
Structural Classes and Nomenclature within Thiourea Compounds
Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. mdpi.com It is a planar molecule that exists in two tautomeric forms: the thione form (H₂N-C(=S)-NH₂) and the thiol form, also known as isothiourea (H₂N-C(SH)=NH). mdpi.comwikipedia.org In aqueous solutions, the thione form is more predominant. wikipedia.org
The general structure of thiourea derivatives can be represented as (R₁R₂N)(R₃R₄N)C=S, where the "R" groups can be hydrogen, alkyl, or aryl substituents. collegedunia.comfoodb.ca This leads to a variety of structural classes based on the substitution pattern on the nitrogen atoms.
Table 1: Structural Classes of Thiourea Derivatives
| Class | General Structure | Description |
|---|---|---|
| Monosubstituted | RNH-C(=S)-NH₂ | One hydrogen on one nitrogen is replaced by an R group. |
| N,N'-Disubstituted (Symmetrical) | RNH-C(=S)-NHR | Each nitrogen has one hydrogen replaced by the same R group. |
| N,N'-Disubstituted (Unsymmetrical) | RNH-C(=S)-NHR' | Each nitrogen has one hydrogen replaced by a different R group. |
| N,N-Disubstituted | R₂N-C(=S)-NH₂ | Both hydrogens on one nitrogen are replaced by R groups. |
| Trisubstituted | R₂N-C(=S)-NHR' | One nitrogen is disubstituted, and the other is monosubstituted. |
| Tetrasubstituted | R₂N-C(=S)-NR'₂ | All four hydrogens are replaced by R groups. |
Nomenclature for these compounds typically follows from the parent thiourea structure, indicating the substituents on the nitrogen atoms.
Overview of Research Trajectories for Aryl-Substituted Thioureas
Aryl-substituted thioureas are a prominent class of derivatives that have been the focus of extensive research. These investigations span their synthesis, structural analysis, and diverse applications.
A common and efficient method for synthesizing N-aryl and N,N'-diaryl substituted thioureas involves the reaction of an appropriate amine with an isothiocyanate. nih.gov Another established route proceeds by reacting an acyl chloride with a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) to form an acyl isothiocyanate intermediate, which then reacts with an amine. conicet.gov.ar
Research into aryl-substituted thioureas has revealed their potential in several key areas:
Medicinal Chemistry : N-aryl and N,N'-diarylthioureas are recognized as promising anticancer agents that can inhibit the proliferation of tumor cells. biointerfaceresearch.com They have also been investigated for antiviral, antibacterial, and antiparasitic activities. mdpi.combiointerfaceresearch.com The introduction of different aryl groups allows for the fine-tuning of lipophilicity and electronic properties, which can enhance biological activity. biointerfaceresearch.com
Organocatalysis : Electron-poor aryl thioureas, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea), are highly effective hydrogen-bonding organocatalysts. wikipedia.orgrsc.org They are used to catalyze a variety of organic reactions, including Michael additions and Baylis-Hillman reactions. wikipedia.orgrsc.org
Heterocyclic Synthesis : Aryl-substituted thioureas are versatile precursors for synthesizing a wide range of heterocyclic compounds, such as thiazoles and their derivatives. nih.govjst.go.jp
Coordination Chemistry : The presence of both soft (sulfur) and hard (nitrogen) donor atoms makes aryl- and especially aroyl-substituted thioureas excellent ligands for coordinating with metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science. mdpi.comresearchgate.netrsc.org
Contextualization of [(2-Ethylphenyl)amino]thiourea within Contemporary Thiourea Research
The compound name "this compound" is not a standard systematic name and can be considered ambiguous. A systematic interpretation suggests a thiosemicarbazide (B42300) structure, specifically 1-amino-1-(2-ethylphenyl)thiourea, where a (2-ethylphenyl)amino group is attached to one of the nitrogen atoms of the parent thiourea. The chemical database PubChem lists this specific structure. nih.gov
As of recent data, dedicated research focusing exclusively on the synthesis, characterization, and application of 1-amino-1-(2-ethylphenyl)thiourea is not extensively documented in publicly available literature. However, its chemical properties can be predicted based on computational analysis.
Table 2: Computed Properties of 1-Amino-1-(2-ethylphenyl)thiourea
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃S | PubChem nih.gov |
| Molecular Weight | 195.29 g/mol | PubChem nih.gov |
| IUPAC Name | 1-amino-1-(2-ethylphenyl)thiourea | PubChem nih.gov |
| InChIKey | IBOVSSPYLMGVLW-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | CCC1=CC=CC=C1N(C(=S)N)N | PubChem nih.gov |
| Topological Polar Surface Area | 87.4 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
Given the extensive research into related aryl-substituted thioureas and thiosemicarbazides, this compound fits within a well-established and active area of chemical research. The presence of the 2-ethylphenyl group, a lipophilic aromatic moiety, combined with the thiosemicarbazide core, suggests potential for biological activity. Thiosemicarbazides, like thioureas, are known to exhibit a wide range of pharmacological effects. Therefore, this compound represents a candidate for future investigation, particularly in the fields of medicinal chemistry and materials science, building upon the foundational knowledge of its structural analogs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethylanilino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-12-9(10)13/h3-6,11H,2H2,1H3,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKPWVPUDKXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262925 | |
| Record name | Hydrazinecarbothioamide, 2-(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65078-19-5 | |
| Record name | Hydrazinecarbothioamide, 2-(2-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65078-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarbothioamide, 2-(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Ethylphenyl Amino Thiourea and Analogues
Established Methodologies for Thiourea (B124793) Synthesis
Reaction of Amines with Isothiocyanates
The most common and straightforward method for synthesizing N-substituted and N,N'-disubstituted thioureas is the addition of an amine to an isothiocyanate. nih.gov This reaction is a type of nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate.
For the synthesis of [(2-Ethylphenyl)amino]thiourea, the reaction would involve 2-ethylaniline (B167055) and a source of the thiocyanate (B1210189) group. A general representation of this reaction is as follows:
2-Ethylaniline + Isothiocyanate Source → this compound
This method is favored for its typically high yields and the mild reaction conditions often required. mdpi.com The reaction can be carried out in various solvents, including dichloromethane (B109758) or tert-butanol, and often proceeds to completion at room temperature. mdpi.com The structural diversity of the resulting thioureas is vast, limited only by the availability of the starting amines and isothiocyanates. mdpi.com
A variety of isothiocyanates can be employed, including aryl, alkyl, and acyl isothiocyanates, leading to a wide range of thiourea analogues. nih.gov For instance, reacting 2-(1H-indol-3-yl)ethanamine with different aryl or alkyl isothiocyanates has been shown to produce a series of bioactive thiourea derivatives. nih.gov
Alternative Synthetic Routes to Thiourea Derivatives
While the amine-isothiocyanate reaction is prevalent, several other methods have been developed for thiourea synthesis. These alternatives are particularly useful when the required isothiocyanate precursor is unstable or commercially unavailable.
One notable method involves the reaction of amines with carbon disulfide. nih.govresearchgate.net This process typically proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent or reacted with another amine to yield the thiourea. nih.gov An efficient synthesis of both symmetrical and unsymmetrical thioureas has been demonstrated using a simple condensation between amines and carbon disulfide in an aqueous medium. organic-chemistry.org
Another approach is the use of thiophosgene (B130339) or its synthetic equivalents. However, the high toxicity of thiophosgene has led to the development of safer alternatives. For example, N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, can act as a mild thioacylating agent for amines. organic-chemistry.org
Furthermore, thioureas can be synthesized from other thiourea derivatives. For example, N-acyl thioureas can be hydrolyzed to provide the corresponding N-substituted thioureas. dergipark.org.tr Additionally, the reaction of primary amines with carbamoyl-protected isothiocyanates can yield thioureas that are precursors to multisubstituted guanidines. organic-chemistry.org
The following table summarizes some of the established methods for thiourea synthesis:
| Method | Reactants | Key Features | Reference(s) |
| Amine-Isothiocyanate Addition | Primary/Secondary Amine + Isothiocyanate | High yields, mild conditions, high structural diversity. | nih.govmdpi.com |
| Amine-Carbon Disulfide Reaction | Primary Amine + Carbon Disulfide | Useful when isothiocyanates are unavailable; proceeds via a dithiocarbamate intermediate. | nih.govorganic-chemistry.org |
| Thioacylation with Thiourea Reagents | Amine + Activated Thiourea Derivative | Avoids the use of toxic thiophosgene. | organic-chemistry.org |
| Hydrolysis of N-acyl Thioureas | N-acyl Thiourea + Base/Acid | Provides access to N-substituted thioureas from acylated precursors. | dergipark.org.tr |
Design Principles for Precursor Selection in this compound Synthesis
The synthesis of this compound is predicated on the judicious selection of starting materials. The primary precursor is 2-ethylaniline , which provides the (2-ethylphenyl)amino moiety of the target molecule. The choice of the second reactant, the source of the thiourea carbonyl equivalent, is critical and dictates the specific synthetic strategy.
For the direct synthesis via the isothiocyanate route, an appropriate isothiocyanate is required. In the case of monosubstituted thioureas like this compound, a common precursor is an inorganic thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, which generates the isothiocyanate in situ. nih.govgoogle.com The reaction is typically carried out in the presence of an acid, which protonates the amine, and the resulting amine salt is then reacted with the thiocyanate. google.com
An alternative for creating N-aroyl thioureas involves the reaction of an aroyl chloride with potassium thiocyanate to form an aroyl isothiocyanate, which then reacts with an amine. nih.gov While this would produce an N-acyl derivative of this compound, subsequent hydrolysis could yield the desired product. dergipark.org.tr
The selection of precursors for alternative routes follows a similar logic. For the carbon disulfide method, 2-ethylaniline would be reacted with CS₂. The choice of solvent and any subsequent reagents would be guided by the desired reaction pathway, either leading to a symmetric bis(2-ethylphenyl)thiourea or, with the addition of another amine, an unsymmetrical derivative.
Optimization of Reaction Conditions and Isolation Procedures
The efficiency of thiourea synthesis is highly dependent on the optimization of reaction parameters such as temperature, solvent, and reaction time. For the synthesis of thiourea derivatives from amines and isothiocyanates, reactions are often conducted at room temperature, which is sufficient for the nucleophilic attack of the amine. mdpi.com However, in some cases, gentle heating may be employed to increase the reaction rate. google.com The choice of solvent can also be crucial; for instance, "on-water" reactions have been shown to be a sustainable and efficient method for the synthesis of unsymmetrical thioureas, with product isolation often being a simple filtration. organic-chemistry.org
In the synthesis of N,N'-disubstituted thioureas, microwave irradiation has been successfully used to shorten reaction times significantly, from hours to minutes, while maintaining good yields. rsc.org For continuous flow synthesis, parameters such as concentration of reactants and flow rate are optimized to maximize conversion and yield. nih.gov
The isolation and purification of thiourea derivatives are often straightforward due to their crystalline nature and limited solubility in certain solvents. google.com Common isolation techniques include:
Filtration: If the product precipitates from the reaction mixture, it can be collected by simple filtration. organic-chemistry.orggoogle.com
Washing: The crude product is often washed with a dilute acid solution to remove any unreacted amine, followed by water. mdpi.com
Recrystallization: To achieve high purity, the isolated thiourea can be recrystallized from a suitable solvent, such as ethanol (B145695) or ethyl acetate. google.comfip.org
The following table provides examples of reaction conditions that have been optimized for the synthesis of various thiourea derivatives.
| Thiourea Type | Reactants | Solvent | Temperature | Time | Yield | Reference |
| N,N'-disubstituted thioureas | Phenyl isothiocyanate + Amine | Dichloromethane | Room Temperature | Varies (TLC monitored) | High | mdpi.com |
| Symmetrical/Unsymmetrical thioureas | Amines + Carbon Disulfide | Water | Not specified | Not specified | Good | organic-chemistry.org |
| N,N'-disubstituted thioureas | Isothiocyanate + Amine | None (Mechanochemical) | Room Temperature | 10 min (ball milling) | Quantitative | beilstein-journals.org |
| Sulfonylthioureas | Sulfonylurea Imidoylchloride + Na₂S₂O₃ | Methanol/Water | 90 °C | Not specified | Excellent | nih.gov |
| N-acyl thioureas | Benzoyl isothiocyanate + Amine | Acetone | Reflux | 3 h | 74% | dergipark.org.tr |
Advanced Spectroscopic and Structural Characterization of Thiourea Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural analysis of organic molecules, including thiourea (B124793) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton NMR (¹H NMR) for Structural Fingerprinting
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule, offering insights into their chemical environment and connectivity. For [(2-Ethylphenyl)amino]thiourea, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the protons of the thiourea moiety.
The aromatic protons on the 2-ethylphenyl ring would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region. The NH and NH2 protons of the thiourea group are expected to produce broad signals, the chemical shifts of which can be influenced by solvent and concentration. In some instances, NH protons can give a very broad signal in the 13.5–11.0 ppm area mdpi.com.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet |
| Ethyl (-CH₂) | ~2.6 | Quartet |
| Ethyl (-CH₃) | ~1.2 | Triplet |
| Thiourea (-NH-) | Variable (Broad) | Singlet (Broad) |
| Thiourea (-NH₂) | Variable (Broad) | Singlet (Broad) |
Note: The predicted values are based on general principles and data for analogous compounds.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The most downfield signal is expected to be that of the thiocarbonyl (C=S) carbon, typically appearing around δ 180 ppm. The aromatic carbons of the 2-ethylphenyl group would resonate in the region of δ 120-140 ppm. The carbons of the ethyl group would be found in the upfield region of the spectrum. For thiourea itself, the C=S carbon appears at approximately 183 ppm. For 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas, the C=S signal is observed at 179.1 ppm researchgate.net.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Thiocarbonyl (C=S) | ~180 |
| Aromatic (C₆H₄) | 120 - 145 |
| Ethyl (-CH₂) | ~24 |
| Ethyl (-CH₃) | ~15 |
Note: The predicted values are based on general principles and data for analogous compounds.
Advanced NMR Techniques for Stereochemical Elucidation
While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced NMR techniques are crucial for a more detailed stereochemical analysis. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-bond and through-space correlations between nuclei.
COSY: This two-dimensional NMR technique would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.
HSQC: This experiment would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.
NOESY: This technique is particularly useful for determining the spatial proximity of atoms. In the case of this compound, NOESY could provide insights into the preferred conformation of the 2-ethylphenyl group relative to the thiourea moiety.
These advanced methods are powerful tools for the structural elucidation of complex molecules numberanalytics.com.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Vibrational Modes of the Thiourea Moiety
The thiourea moiety exhibits several characteristic vibrational modes that serve as diagnostic markers in an IR or Raman spectrum. The N-H stretching vibrations of the amino groups typically appear as broad bands in the region of 3100-3500 cm⁻¹. The thioamide I and II bands, which have contributions from C=S and C-N stretching as well as N-H bending, are also key features. The asymmetric and symmetric stretching vibrations of the thioamide functional group can be observed around 1616 cm⁻¹ and 1516 cm⁻¹ respectively mdpi.com. The C=S stretching vibration is often found in the region of 1250-1020 cm⁻¹ and can also be observed at lower frequencies around 730 cm⁻¹ nih.gov.
Spectral Analysis for Functional Group Identification
The IR spectrum of this compound would be a composite of the vibrational modes of the thiourea core and the 2-ethylphenyl substituent. The presence of the ethyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiourea (-NH, -NH₂) | N-H Stretching | 3100 - 3500 |
| Aromatic C-H | C-H Stretching | >3000 |
| Aliphatic C-H (Ethyl) | C-H Stretching | <3000 |
| Thiourea (C=S) | C=S Stretching | 1250 - 1020 and ~730 |
| Aromatic C=C | C=C Stretching | 1600 - 1450 |
| Aliphatic C-H (Ethyl) | C-H Bending | ~1460 and ~1380 |
Note: The expected wavenumbers are based on established group frequencies and data for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific experimental UV-Vis absorption maxima (λmax) for this compound are not detailed in the reviewed literature. Generally, thiourea derivatives exhibit characteristic electronic transitions corresponding to π → π* and n → π* transitions. The chromophoric thiocarbonyl group (C=S) and the phenyl ring are primarily responsible for these absorptions. For related N-acylthiourea compounds, absorption bands for the C=S chromophore are typically observed in the UV region around 290 nm. researchgate.net Other similar bis-thiourea derivatives have been noted to show absorption peaks around 277 nm and 314 nm. ukm.my
Elemental Analysis for Compositional Verification
Published reports containing the specific experimental findings from the elemental analysis of this compound (Molecular Formula: C₉H₁₂N₂S) were not found in the search. This standard technique is used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The theoretical composition, used as a reference, is calculated from the compound's molecular formula. For any newly synthesized sample, the experimentally determined percentages are expected to correspond closely to these calculated values to verify the compound's purity and empirical formula.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 59.96% |
| Hydrogen | H | 1.008 | 6.71% |
| Nitrogen | N | 14.01 | 15.54% |
| Sulfur | S | 32.07 | 17.79% |
Note: This table represents calculated theoretical values. Experimental data for this specific compound is not available in the searched literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
A detailed mass spectrum with the fragmentation pattern for this compound has not been published in the reviewed sources. Mass spectrometry is a critical tool for confirming the molecular weight of a compound through the identification of its molecular ion peak (M⁺). For this compound, the expected molecular weight is approximately 180.27 g/mol . Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns resulting from the cleavage of bonds within the molecule, such as the loss of the ethyl group or cleavage of the thiourea core, providing further structural confirmation. Studies on other thiourea derivatives confirm that the technique is used to identify molecular ion peaks and analyze fragmentation. scispace.com
Crystallographic Analysis and Solid State Molecular Architecture
Single Crystal X-ray Diffraction: Principles and Application to Thioureas
Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the exact position of each atom, as well as bond lengths and angles, can be determined with high precision. researchgate.netresearchgate.net
In the context of thiourea (B124793) derivatives, single crystal X-ray diffraction is instrumental in elucidating their molecular and supramolecular structures. researchgate.netrsc.org Thioureas, characterized by the (N-C(S)-N) core, are known for their ability to form extensive hydrogen bonding networks, which play a crucial role in their chemical and physical properties. fairusgroup.comconicet.gov.ar X-ray diffraction studies allow for the detailed characterization of these hydrogen bonds, including both intramolecular and intermolecular interactions. rsc.orgnih.gov This information is vital for understanding the conformational preferences of the molecule and the way molecules pack together in the solid state. nih.gov
Molecular Conformation and Tautomeric Forms in the Crystalline State
The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by a variety of factors including steric and electronic effects. In the crystalline state, the conformation of [(2-Ethylphenyl)amino]thiourea is locked into a specific arrangement. While specific crystallographic data for this compound is not widely available in the provided search results, general principles from related thiourea derivatives can be applied. For many N,N'-disubstituted thioureas, the molecule adopts a specific conformation to minimize steric hindrance and maximize stabilizing interactions. nih.govmdpi.com
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Thiourea and its derivatives can theoretically exist in different tautomeric forms, such as the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H single bond). However, in the solid state, the vast majority of thiourea derivatives, including those with aromatic substituents, exist predominantly in the thione form. beilstein-journals.orgmdpi.com This is often confirmed by the C=S bond lengths observed in crystal structures, which are intermediate between a pure double and single bond, indicating some degree of resonance but confirming the thione character. nih.gov The presence of significant tautomeric forms of this compound in the crystalline state is unlikely. thieme-connect.com
Intramolecular Interactions: Hydrogen Bonding and Steric Influences
Within a single molecule of this compound, intramolecular interactions play a significant role in determining its conformation. One of the most important of these is intramolecular hydrogen bonding. In thiourea derivatives with appropriate substituents, a hydrogen atom on one of the nitrogen atoms can form a hydrogen bond with a nearby acceptor atom within the same molecule. nih.gov For instance, in N,N'-bis[2-(dialkylamino)phenyl]thioureas, an intramolecular hydrogen bond is observed between a thiourea N-H group and the nitrogen atom of the ortho-substituted dialkylamino group. nih.gov This type of interaction can significantly influence the geometry of the molecule, often leading to the formation of a stable six-membered ring. nih.gov
Steric hindrance, or the repulsive forces between non-bonded atoms in close proximity, also plays a crucial role. The ethyl group at the ortho position of the phenyl ring in this compound is expected to exert a significant steric influence. This can cause the phenyl ring to be twisted out of the plane of the thiourea moiety to minimize steric clashes. mdpi.com This twisting, quantified by the dihedral angle between the aromatic ring and the thiourea plane, is a common feature in the crystal structures of ortho-substituted phenyl thioureas. nih.govresearchgate.net
Supramolecular Assembly and Crystal Packing Motifs
The arrangement of molecules in a crystal is known as the crystal packing, and it is governed by a variety of intermolecular forces. These interactions collectively determine the supramolecular assembly of the compound.
Intermolecular Hydrogen Bonding Networks (e.g., N–H⋯S, N–H⋯N)
Intermolecular hydrogen bonds are a dominant force in the crystal packing of thiourea derivatives. wm.edu The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a good hydrogen bond acceptor. A very common and characteristic motif in the crystal structures of thioureas is the formation of centrosymmetric dimers through pairs of N–H⋯S hydrogen bonds. conicet.gov.arresearchgate.netmdpi.com This interaction forms a stable eight-membered ring, often referred to as an R2 2(8) graph set motif. conicet.gov.ar
In addition to the ubiquitous N–H⋯S interactions, other hydrogen bonding networks can also be present. For example, if the thiourea derivative contains other hydrogen bond acceptor sites, such as a nitrogen atom in a pyridine (B92270) ring, N–H⋯N hydrogen bonds can also be formed. wm.eduacs.org These interactions can link the primary dimers into more extended one-, two-, or three-dimensional networks, further stabilizing the crystal lattice. wm.edu
Non-Covalent Interactions in Crystal Engineering (e.g., C–H⋯π, π-π Stacking)
Beyond classical hydrogen bonds, weaker non-covalent interactions also play a significant role in the crystal engineering of aromatic thioureas. nih.govmdpi.com These include C–H⋯π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, and π-π stacking interactions, which involve the attractive, non-covalent interactions between aromatic rings. nih.govresearchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. dntb.gov.uaiucr.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal volume into regions belonging to each molecule. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. akademisains.gov.my
| Interaction Type | Typical Contribution |
| H···H | Often the largest contribution due to the abundance of hydrogen atoms. dntb.gov.ua |
| S···H/H···S | Significant contribution, indicative of N–H⋯S hydrogen bonds. iucr.orgmdpi.com |
| C···H/H···C | Represents C–H⋯π and other van der Waals interactions. dntb.gov.ua |
| N···H/H···N | Present if N–H⋯N hydrogen bonds are formed. iucr.org |
| C···C | Can indicate the presence of π-π stacking interactions. mdpi.com |
Computational Chemistry and Theoretical Investigations of Thiourea Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of thiourea (B124793) derivatives. mdpi.comsciensage.info These calculations provide a fundamental understanding of the molecule's behavior and characteristics.
DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiourea derivatives, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. sciensage.infosemanticscholar.org The optimization is often performed using specific basis sets, such as 6-31G(d,p) or B3LYP. sciensage.infosemanticscholar.org
The energetic stability of the optimized structure provides insights into the compound's viability. Theoretical studies on various thiourea derivatives have successfully compared calculated geometric parameters with experimental data obtained from techniques like X-ray diffraction, showing good agreement. semanticscholar.org
A representative table of optimized geometric parameters for a thiourea derivative, illustrating the typical data obtained from DFT calculations, is presented below. Please note that this data is for a related thiourea compound and not specifically for [(2-Ethylphenyl)amino]thiourea.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.685 | - | - |
| C-N1 | 1.378 | - | - |
| C-N2 | 1.383 | - | - |
| N1-C(Aryl) | 1.425 | - | - |
| N2-H | 1.012 | - | - |
| C-N1-C(Aryl) | - | 125.4 | - |
| N1-C-N2 | - | 117.8 | - |
| S=C-N1-C(Aryl) | - | - | 178.5 |
| H-N2-C=S | - | - | 4.2 |
Table 1: Representative calculated geometric parameters for a thiourea derivative using DFT. Data is illustrative and based on findings for similar compounds.
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. sciensage.info
In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the aromatic ring system. A smaller HOMO-LUMO gap suggests higher reactivity. sciensage.info
Below is a table with representative HOMO-LUMO energy values for a series of thiourea derivatives, showcasing the typical range of these parameters.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiourea Derivative 1 | -5.89 | -1.23 | 4.66 |
| Thiourea Derivative 2 | -6.02 | -1.55 | 4.47 |
| Thiourea Derivative 3 | -5.95 | -1.48 | 4.47 |
Table 2: Representative Frontier Molecular Orbital energies for thiourea derivatives calculated by DFT. Data is illustrative and based on findings for similar compounds.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model. mdpi.comrsc.org Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. rsc.org Furthermore, vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com Calculated Nuclear Magnetic Resonance (NMR) chemical shifts are also valuable for structural elucidation. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT provides insights into the static nature of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. dntb.gov.uajppres.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.
For flexible molecules like this compound, which has rotatable bonds, MD simulations are essential for exploring the conformational landscape. jppres.com These simulations can identify the most populated conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules. Studies on related thiourea derivatives have used MD simulations to assess their stability and interactions in different environments. dntb.gov.uajppres.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural or property-describing features of a molecule (known as molecular descriptors) with a particular property of interest. tandfonline.comnih.gov For thiourea derivatives, QSPR models can be developed to predict various physicochemical properties. tandfonline.com
These models are built using a set of known compounds and their measured properties. Molecular descriptors can include constitutional, topological, geometrical, and electronic parameters. Once a statistically significant model is established, it can be used to predict the properties of new, untested thiourea derivatives. tandfonline.comnih.govanalis.com.my
The following table presents a selection of molecular descriptors commonly used in QSPR studies of thiourea compounds.
| Descriptor Category | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Valence Connectivity Index, Wiener Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies, Polarizability |
Table 3: Common molecular descriptors used in QSPR modeling of thiourea derivatives.
Theoretical Studies on Non-Linear Optical (NLO) Properties of Thiourea Scaffolds
Thiourea and its derivatives have attracted significant interest for their potential applications in non-linear optics (NLO). nih.govscilit.comresearchgate.net NLO materials are capable of altering the properties of light that passes through them, which is a crucial feature for applications in optoelectronics and photonics. nih.gov
Theoretical calculations, particularly DFT, are used to predict the NLO properties of thiourea scaffolds. nih.govdntb.gov.ua Key NLO parameters that are calculated include the first hyperpolarizability (β) and the second hyperpolarizability (γ). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov Computational studies on various organic molecules, including those with thiourea moieties, have shown that factors like intramolecular charge transfer and the presence of donor-acceptor groups can significantly enhance NLO properties. nih.govdntb.gov.ua Research on thiourea-containing crystals has also confirmed their NLO potential. scilit.comresearchgate.netinternationalpubls.com
The table below shows representative calculated NLO properties for a molecule with a thiourea scaffold, highlighting its potential as an NLO material.
| Property | Calculated Value |
| Linear Polarizability <α> (esu) | 4.20 x 10⁻²³ |
| First Hyperpolarizability β (esu) | 6.32 x 10⁻³⁰ |
| Second Hyperpolarizability γ (esu) | 4.31 x 10⁻³⁵ |
Table 4: Representative calculated Non-Linear Optical properties for a thiourea-based compound. Data is illustrative and based on findings for similar compounds. dntb.gov.ua
Molecular Docking and Interaction Energy Calculations with Theoretical Receptors
Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comsingidunum.ac.rs In the context of thiourea systems, docking simulations provide critical insights into how these ligands interact with theoretical or known receptor binding sites, such as those in enzymes or other proteins. These studies are fundamental to rational drug design, helping to elucidate binding affinities, modes of interaction, and the structural basis of biological activity before synthesis and in vitro testing. biointerfaceresearch.comnih.gov
Research into the docking of thiourea derivatives reveals that their binding is primarily governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. biointerfaceresearch.comtandfonline.com The thiourea backbone, with its C=S (thionic) group and two amino groups, is a versatile scaffold for forming non-covalent interactions. biointerfaceresearch.com The N-H protons act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the active site of a receptor. For instance, docking studies of N-allylthiourea derivatives with BRAF (V600E) protein kinase showed that stable complexes were formed predominantly through hydrophobic interactions. biointerfaceresearch.com Similarly, the docking of a thiourea derivative into the active site of ribonucleotide reductase (RNR) highlighted that hydrogen bonding with an electronegative oxygen atom of the compound was a key factor in forming a stable protein-ligand complex. rsc.org
The interaction energy, often reported as a docking score or binding affinity (e.g., in kcal/mol or kJ/mol), quantifies the stability of the ligand-receptor complex. A more negative value typically indicates a stronger, more favorable binding interaction. tandfonline.comnih.gov For N-aryl thioureas like this compound, substituents on the aromatic ring significantly influence these energies. The ethyl group, for example, would be expected to engage in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of a receptor, potentially enhancing binding affinity. Studies have shown that hydrophobic interactions between the aromatic rings of thiourea derivatives and residues like Val702, Ala719, and Leu820 are key to their binding profile with the Epidermal Growth Factor Receptor (EGFR). biointerfaceresearch.com
The following tables summarize findings from various molecular docking studies on thiourea derivatives, illustrating their binding energies and specific interactions with various protein receptors. These proteins, while not "theoretical" in the abstract sense, serve as well-defined models for understanding the fundamental binding principles of thiourea compounds.
Table 1: Binding Affinity of Various Thiourea Derivatives with Protein Receptors
| Thiourea Derivative | Target Receptor (PDB ID) | Binding/Interaction Energy | Source |
|---|---|---|---|
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | Not specified, but noted as strong affinity | biointerfaceresearch.com |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | BRAF (V600E) Protein Kinase | Not specified, but noted as strong affinity | biointerfaceresearch.com |
| Benzoylthiourea | PBP2a (4CJN) | -5.0525 kcal/mol | fip.org |
| 1,3-Dibenzoylthiourea | PBP2a (4CJN) | -6.1912 kcal/mol | fip.org |
| Bis-thiourea Compound 4 (Chlorine substituted) | Tyrosinase | -7.0 kcal/mol | tandfonline.com |
| Bis-thiourea Compound 4 (MM/PBSA calculation) | Tyrosinase | -34.72 ± 0.45 kcal/mol | tandfonline.com |
| Thiourea Derivative 93 | SIRT1 | -8.76 kcal/mol | pensoft.net |
| Thiourea Derivative BB-IV-46 | SARS-CoV-2 Spike Protein RBD | -127.089 ± 12.00 kJ/mol | nih.govacs.org |
| Thiourea Derivative BB-V-19 | SARS-CoV-2 Spike Protein RBD | -29.30 ± 6.04 kJ/mol | nih.govacs.org |
| Pyrimidine Linked Acyl Thiourea (6b) | α-amylase | -7.18 kcal/mol | nih.gov |
| Thiourea Derivative 3 | Acetylcholinesterase (AChE) | -10.01 kJ/mol | mdpi.com |
| Thiourea Derivative 4 | Acetylcholinesterase (AChE) | -8.031 kJ/mol | mdpi.com |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | α-glucosidase | -7.1 kcal/mol | nih.gov |
| Quinoline Substituted Thiourea | σ1R (5HK1) | -10.5 kcal/mol | rsc.org |
Table 2: Key Amino Acid Interactions for Thiourea Derivatives in Receptor Active Sites
| Thiourea Derivative | Target Receptor | Interacting Amino Acid Residues | Interaction Type | Source |
|---|---|---|---|---|
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | Glu37 | Hydrogen Bond | biointerfaceresearch.com |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)-azetidine-1-carbothioamide | VEGFR-2 | Glu883, Asp1044 | Hydrogen Bonds | biointerfaceresearch.com |
| Benzoylthiourea | PBP2a (4CJN) | Asp295, Lys273, Tyr272 | H-bond, Hydrophobic | fip.org |
| Bis-thiourea Compound 4 | Tyrosinase | T261, H61, H85, F264, V283 | H-bond, Pi-Pi, van der Waals | tandfonline.com |
| Thiourea Derivative BB-IV-46 | SARS-CoV-2 Spike Protein RBD | Leu441, Lys444, Tyr449 | Not specified | nih.govacs.org |
| Pyrimidine Linked Acyl Thiourea (6b) | α-amylase | GLN-63, HIS-305, GLU-233 | Hydrogen Bond, Arene-H | nih.gov |
| Acyl Thiourea Derivative (4) | Ribonucleotide Reductase (RNR) | ILE611, ARG697, VAL606, TYR639 | Hydrogen Bond, Non-bonding | rsc.org |
| Thiourea Derivative 3 | Acetylcholinesterase (AChE) | Tyr-124, Tyr-337, Tyr-341, Ser-203 | Hydrogen Bond, Hydrophobic | mdpi.com |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | α-glucosidase | ASP282 | Hydrogen Bond | nih.gov |
| Quinoline Substituted Thiourea | σ1R (5HK1) | GLU 172, TYR 103 | Hydrogen Bond | rsc.org |
These computational findings underscore the utility of molecular docking for exploring the binding mechanisms of thiourea derivatives. biointerfaceresearch.comnih.gov The calculated interaction energies and the identification of key interacting residues provide a theoretical framework that guides the synthesis of more potent and selective compounds. biointerfaceresearch.com By understanding how structural modifications, such as the addition of an ethyl group to a phenyl ring, affect binding, researchers can better predict the biological potential of novel thiourea derivatives like this compound.
Coordination Chemistry of Thiourea Ligands
Principles of Thiourea (B124793) as a Ligand in Metal Complexes
Thiourea (SC(NH₂)₂) and its substituted derivatives are highly versatile ligands in coordination chemistry. researchgate.net Their ability to coordinate with a variety of metal centers is attributed to the presence of multiple donor sites, primarily the sulfur and nitrogen atoms. researchgate.net Thioureas can act as neutral or anionic ligands, leading to a rich and diverse coordination chemistry. tandfonline.comnih.gov
The primary coordination site in thiourea is the sulfur atom, which is a soft donor and readily forms stable bonds with soft and borderline metal ions. researchgate.net Coordination through the sulfur atom is the most common mode, resulting in a monodentate linkage. tandfonline.com However, bidentate coordination involving both the sulfur and one of the nitrogen atoms is also possible, leading to the formation of a four-membered chelate ring. tandfonline.com This S,N-bidentate coordination is often observed when the thiourea ligand is deprotonated. tandfonline.com
The electronic properties of the thiourea ligand are influenced by the substituents on the nitrogen atoms. Electron-donating groups can enhance the electron density on the sulfur and nitrogen atoms, potentially strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can modulate the ligand's donor strength. nih.gov The steric bulk of the substituents also plays a crucial role in determining the coordination geometry and the stability of the resulting metal complex. nih.gov
Thiourea ligands can engage in both σ-donation and π-acidic interactions with metal centers. nih.gov The lone pairs on the sulfur and nitrogen atoms participate in σ-donation to the metal, while the π* orbitals of the C=S bond can accept electron density from the metal, leading to π-backbonding. This dual nature contributes to the stability and unique electronic properties of thiourea-metal complexes. nih.gov
Potential Coordination Modes and Binding Sites in [(2-Ethylphenyl)amino]thiourea
The ligand this compound possesses several potential coordination modes due to the presence of the thiourea backbone and the 2-ethylphenyl substituent. The primary binding sites are the thiocarbonyl sulfur atom and the two nitrogen atoms of the thiourea moiety.
Monodentate Coordination: The most probable coordination mode for this compound is as a neutral monodentate ligand through its sulfur atom. This is a common coordination mode for N-substituted thioureas. mdpi.com The sulfur atom, being the softest donor site, will preferentially coordinate to soft or borderline metal ions.
Bidentate (S,N) Chelation: Upon deprotonation of one of the N-H groups, this compound can act as a monoanionic bidentate ligand, coordinating through both the sulfur atom and the deprotonated nitrogen atom to form a stable four-membered chelate ring. tandfonline.com The nitrogen atom involved in chelation could be either the one bearing the 2-ethylphenyl group or the terminal NH₂ group. The steric hindrance from the 2-ethylphenyl group might influence which nitrogen atom participates in the coordination.
Bridging Coordination: In polynuclear complexes, the thiourea ligand can act as a bridging ligand, coordinating to two different metal centers simultaneously. This bridging can occur through the sulfur atom in a µ₂-S fashion or through both sulfur and nitrogen atoms.
The presence of the 2-ethylphenyl group introduces steric bulk near one of the nitrogen atoms. This steric hindrance can influence the coordination geometry and may favor monodentate coordination through the less hindered sulfur atom. However, the ethyl group also has electron-donating inductive effects which could enhance the basicity of the adjacent nitrogen atom, potentially favoring its involvement in coordination.
| Coordination Mode | Donor Atoms | Charge of Ligand | Chelate Ring Size | Steric Influence of 2-Ethylphenyl Group |
|---|---|---|---|---|
| Monodentate | S | Neutral | N/A | Minimal |
| Bidentate | S, N | Anionic (-1) | 4-membered | Moderate to Significant |
| Bridging | S or S, N | Neutral or Anionic | N/A | Significant in polynuclear complexes |
Theoretical Considerations for Metal-Ligand Complexation
Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the metal-ligand complexation of this compound. These studies can help predict the most stable coordination modes, geometries, and electronic structures of the resulting complexes. utm.my
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound are key to understanding its reactivity and coordination behavior. The HOMO is likely to be localized on the sulfur atom, indicating its nucleophilic character and propensity to coordinate with metal ions. The LUMO may be distributed over the thiocarbonyl C=S bond. The energy gap between the HOMO and LUMO will influence the kinetic stability of the resulting complexes.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about the charge distribution and the nature of the metal-ligand bond. It can quantify the extent of charge transfer from the ligand to the metal and the degree of covalent versus ionic character of the bond. For this compound complexes, NBO analysis would be useful in determining the donor strength of the sulfur and nitrogen atoms.
| Spectroscopic Technique | Expected Observation upon Coordination | Rationale |
|---|---|---|
| FT-IR | Shift in ν(C=S) and ν(N-H) stretching frequencies | Coordination through S will decrease the C=S bond order, causing a red shift. Coordination through N will affect the N-H bond. |
| ¹H NMR | Downfield shift of N-H proton signals | Deshielding of the protons upon coordination to a metal center. |
| ¹³C NMR | Shift in the chemical shift of the C=S carbon | Change in the electronic environment of the thiocarbonyl group upon coordination. |
| UV-Vis | Appearance of new charge-transfer bands | Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions. |
Design of Novel Metal Complexes Incorporating this compound
The design of novel metal complexes with this compound can be tailored to achieve specific properties and applications. The choice of the metal ion, ancillary ligands, and reaction conditions will all play a crucial role in determining the final structure and function of the complex. nih.gov
Choice of Metal Ion: The selection of the metal ion will be guided by the desired geometry and electronic properties of the complex. Soft metal ions like Ag(I), Au(I), and Pd(II) are expected to form stable complexes with the soft sulfur donor of the thiourea ligand. nih.gov First-row transition metals such as Cu(II), Ni(II), and Co(II) can also form stable complexes, often exhibiting interesting magnetic and spectroscopic properties. rsc.org
Ancillary Ligands: The introduction of ancillary ligands can be used to fine-tune the properties of the metal complex. For instance, phosphine (B1218219) ligands can be used to stabilize low-valent metal centers and influence the steric environment around the metal. nih.gov Bidentate or tridentate ancillary ligands can be used to control the coordination number and geometry of the metal center. The properties of the resulting complexes are significantly affected by the ancillary ligands bound to the metal. nih.gov
Synthesis Strategy: The synthesis of metal complexes of this compound can be achieved through various synthetic routes. A common method involves the direct reaction of the ligand with a metal salt in an appropriate solvent. materialsciencejournal.org The stoichiometry of the reactants can be varied to control the ligand-to-metal ratio in the final product. The use of a base may be necessary to facilitate the deprotonation of the thiourea ligand for bidentate coordination. mdpi.com
The design of these novel complexes can be guided by computational modeling to predict their structures and properties before their synthesis, thus saving time and resources. The combination of the versatile coordination chemistry of the thiourea scaffold with the specific steric and electronic features of the 2-ethylphenyl group offers opportunities for the development of new metal complexes with tailored properties for various applications.
Structure Interaction Relationships in Thiourea Chemistry
Influence of Substituent Effects on Intermolecular Interactions
Substituents on the thiourea (B124793) scaffold play a pivotal role in modulating the strength and nature of intermolecular interactions. researchgate.netpku.edu.cn The electronic properties of the substituent can significantly alter the acidity of the N-H protons and the hydrogen bond donating capacity of the thiourea moiety. Electron-withdrawing groups, for example, increase the acidity of the N-H protons, leading to stronger hydrogen bonds. pku.edu.cn Conversely, electron-donating groups can weaken these interactions.
In [(2-Ethylphenyl)amino]thiourea, the 2-ethylphenyl group is generally considered to be weakly electron-donating. This would slightly decrease the hydrogen bond donating strength compared to an unsubstituted phenylthiourea. However, the steric bulk of the ethyl group at the ortho position is a more significant factor. This steric hindrance can influence the planarity of the molecule and the formation of intermolecular hydrogen bonds within a crystal lattice. nih.govacs.org
| Substituent Type | Effect on N-H Acidity | Hydrogen Bond Strength | Reference |
| Electron-withdrawing | Increases | Stronger | pku.edu.cn |
| Electron-donating | Decreases | Weaker | pku.edu.cn |
| Sterically bulky | Can hinder interactions | Weaker (potentially) | nih.govacs.org |
Rational Design of Thiourea Scaffolds for Specific Interaction Profiles
The tunability of the thiourea scaffold makes it an excellent candidate for rational design in various applications, from organocatalysis to medicinal chemistry. acs.orgmdpi.comrsc.orgresearchgate.net By carefully selecting substituents, researchers can create thiourea derivatives with tailored interaction profiles to target specific molecules or achieve desired material properties.
For this compound, its design could be aimed at creating a specific binding pocket. The 2-ethylphenyl group could provide a hydrophobic surface that complements a hydrophobic region in a target molecule, while the thiourea moiety engages in specific hydrogen bonding. This dual-interaction motif is a common strategy in the design of receptors and catalysts.
The synthesis of thiourea derivatives is often straightforward, allowing for the creation of a diverse library of compounds for screening. mdpi.comresearchgate.net For example, in drug design, different aryl groups can be introduced to optimize the binding affinity of a thiourea-based inhibitor for a particular enzyme. nih.govsingidunum.ac.rs This process of structure-activity relationship (SAR) analysis is fundamental to modern drug discovery. mdpi.comnih.gov
Advanced Methodologies for Studying Molecular Interactions (e.g., Computational Approaches)
Modern research on thiourea derivatives heavily relies on advanced computational methodologies to understand and predict their molecular interactions. mdpi.comnih.govresearchgate.netfrontiersin.org Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide invaluable insights at the atomic level. nih.govresearchgate.netksu.edu.tr
DFT calculations can be used to determine the optimized geometry of this compound and to calculate the energies of different conformations. semanticscholar.org This information is crucial for understanding the molecule's intrinsic properties and its preferred shape. Hirshfeld surface analysis, another computational tool, can visualize and quantify intermolecular contacts within a crystal structure, revealing the relative importance of different types of interactions, such as hydrogen bonds and van der Waals forces. nih.govacs.orgakademisains.gov.my
Molecular docking simulations can predict how this compound might bind to a biological target, such as an enzyme or a receptor. singidunum.ac.rsksu.edu.tr These simulations can help to identify key interactions and guide the design of more potent derivatives. nih.govresearchgate.net Molecular dynamics simulations can then be used to study the stability of the predicted binding mode over time, providing a more dynamic picture of the interaction. nih.govmdpi.com
| Computational Method | Application in Thiourea Chemistry | Reference |
| Density Functional Theory (DFT) | Geometry optimization, conformational analysis, electronic properties | nih.govsemanticscholar.org |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | nih.govacs.orgakademisains.gov.my |
| Molecular Docking | Prediction of binding modes with biological targets | singidunum.ac.rsksu.edu.tr |
| Molecular Dynamics (MD) | Study of the stability and dynamics of molecular interactions | nih.govmdpi.com |
Future Research Directions and Advanced Applications
Development of Novel Synthetic Methodologies for Substituted Thioureas
The synthesis of substituted thioureas is a mature field, yet it continues to evolve with a focus on efficiency, safety, and environmental sustainability. niscpr.res.inresearchgate.net Traditionally, these compounds were prepared using hazardous reagents like thiophosgene (B130339) or isothiocyanates. niscpr.res.in Modern research, however, is pivoting towards greener and more versatile synthetic strategies.
Recent advancements include one-pot syntheses that offer high yields and simpler product separation. niscpr.res.in For instance, a novel method utilizes a Triton-B/CS2 system, reacting various amines with carbon disulfide and methyl iodide in the presence of a phase transfer catalyst at room temperature. niscpr.res.in This approach avoids the use of toxic and unstable isothiocyanates. niscpr.res.in Other innovative methods involve the condensation of amines and carbon disulfide in an aqueous basic medium, which is efficient for creating both symmetrical and unsymmetrical thioureas. conicet.gov.arresearchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool, often used in conjunction with acyl isothiocyanates and amines to accelerate reactions. uran.ua The development of heterogeneous catalysts, such as Fe2O3 nanoparticles, for the synthesis of acyl thioureas represents another significant step forward, facilitating easier catalyst recovery and reuse. rsc.org These modern methodologies prioritize cost-effectiveness, reduced toxicity, and milder reaction conditions, paving the way for more sustainable production of thiourea (B124793) derivatives. niscpr.res.in
| Method | Reagents | Conditions | Advantages | Disadvantages (Traditional) |
| Traditional | Isothiocyanates, Thiophosgene | Often high temperature | Established routes | Use of toxic, hazardous, and unstable reagents; potential for side reactions. niscpr.res.in |
| One-Pot/PTC | Amines, CS2, Triton-B | Room temperature | High yield, easier separation, avoids toxic reagents, cost-effective. niscpr.res.in | May require specific catalysts. |
| Aqueous Medium | Amines, CS2, Base | Aqueous solution | Efficient for symmetrical and unsymmetrical products, greener solvent. conicet.gov.arresearchgate.net | Limited by solubility of reactants. |
| Microwave-Assisted | Acyl isothiocyanates, Amines | Microwave irradiation | Rapid reaction times. uran.ua | Requires specialized equipment. |
| Heterogeneous Catalysis | Acyl isothiocyanates, Amino acid esters, Fe2O3 NPs | Specific temperature/solvent | Catalyst is reusable, good yield. rsc.org | Catalyst preparation may be complex. |
This table provides a comparative overview of synthetic methodologies for substituted thioureas.
Exploration of Advanced Materials Science Applications (e.g., NLO materials, sensors)
Beyond their biological significance, thiourea derivatives are gaining traction in materials science. rsc.org Their unique structural and electronic properties, stemming from the polarizable thiocarbonyl group and hydrogen bonding capabilities, make them attractive candidates for advanced applications. biointerfaceresearch.comnih.gov
Non-Linear Optical (NLO) Materials: The search for new materials with significant third-order non-linear optical (NLO) properties is crucial for applications in optoelectronics and photonics. Quantum chemical calculations on N-aroyl thiourea derivatives have shown promising results. For example, the calculated average static γ amplitudes for certain N-naphthoyl thiourea derivatives were found to be substantial, suggesting their potential as efficient NLO materials. acs.org The charge-transfer characteristics within these molecules are believed to be a key contributor to their large NLO response. acs.org Future research will likely focus on synthesizing and experimentally validating the NLO properties of compounds like [(2-Ethylphenyl)amino]thiourea to develop new functional materials.
Chemical Sensors: The ability of the thiourea moiety to bind with various cations and anions makes it an excellent component for chemical sensors. mdpi.comnih.gov Thiourea derivatives have been successfully employed as fluorescent detectors for heavy metal ions, such as mercury (Hg²⁺), in aqueous solutions. nih.gov The interaction between the thiourea derivative and the metal ion can lead to a detectable change in fluorescence, allowing for sensitive and selective detection. nih.gov The development of new thiourea-based sensors is a burgeoning field, with potential applications in environmental monitoring and analytical chemistry. nih.govnetascientific.com
| Application Area | Underlying Principle | Example Compound Class | Potential Use |
| NLO Materials | Intramolecular charge transfer and high polarizability. acs.org | N-Aroyl Thioureas | Optical switching, telecommunications, data storage. acs.org |
| Chemical Sensors | Coordination with metal ions (cations) or hydrogen bonding with anions, leading to a spectroscopic change. nih.gov | Phenylthiourea derivatives | Environmental monitoring (e.g., detection of Hg²⁺). nih.gov |
| Polymers | Incorporation into polymer backbones to enhance thermal stability or other properties. rsc.org | Acyl Thioureas | Flame retardants, thermal stabilizers. rsc.org |
| Corrosion Inhibitors | Adsorption onto metal surfaces, forming a protective layer. mdpi.com | Thiourea Derivatives | Protection of metals in industrial settings. mdpi.com |
This table summarizes key materials science applications for thiourea derivatives.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. mdpi.comacs.org For thiourea derivatives, this integrated approach allows for the rational design of molecules with optimized properties, saving significant time and resources compared to traditional high-throughput screening. mdpi.comrsc.org
Computational methods such as molecular docking are used to predict the binding affinity and interaction patterns of thiourea derivatives with biological targets like enzymes or receptors. biointerfaceresearch.comrsc.org For instance, docking studies have been used to identify key interactions between thiourea-based urease inhibitors and the enzyme's active site, guiding the design of more potent compounds. rsc.org This process involves creating a library of virtual compounds and screening them in silico to prioritize the most promising candidates for synthesis and in vitro testing. mdpi.comrsc.org
Beyond docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, while quantum chemical calculations can determine electronic properties relevant to reactivity and material applications, such as NLO characteristics. acs.orgtandfonline.com The combination of these computational insights with experimental validation creates a powerful feedback loop for iterative design and optimization. mdpi.comtandfonline.com This rational design strategy is crucial for developing next-generation thiourea-based compounds for targeted applications. acs.org
| Computational Technique | Purpose | Application in Thiourea Research |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. rsc.org | Designing enzyme inhibitors (e.g., urease, tyrosinase) and receptor antagonists. rsc.orgtandfonline.com |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. rsc.org | Identifying new potential inhibitors from virtual libraries for synthesis. rsc.org |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess complex stability. tandfonline.com | Confirming the stability of thiourea-protein complexes in aqueous environments. tandfonline.com |
| Quantum Chemical Calculations | Calculates electronic structure and properties. acs.org | Predicting NLO properties and exploring structure-property relationships. acs.org |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. rsc.org | Understanding how steric and electronic effects influence antifungal or other biological activities. rsc.org |
This table outlines the role of various computational methods in the rational design of thiourea derivatives.
Expanding the Scope of Thiourea Research in Fundamental Organic and Inorganic Chemistry
Thiourea and its derivatives are not only valuable for their direct applications but also serve as versatile building blocks in fundamental chemistry. mdpi.commdpi.com Their continued exploration promises to yield new discoveries in both organic and inorganic synthesis.
Heterocyclic Synthesis: Thioureas are important precursors for the synthesis of a wide array of heterocyclic compounds. conicet.gov.arjrespharm.com They can undergo cyclization reactions with various reagents to form valuable scaffolds such as thiazoles, pyrimidines, and triazoles. acs.orgnih.govresearchgate.net For example, the reaction of thioureas with α-halo ketones or esters is a classic method for preparing aminothiazoles and thiazolidinones, which are themselves important pharmacophores. jrespharm.comresearchgate.net Future research will likely uncover novel cyclization strategies and expand the library of accessible heterocyclic systems derived from thioureas.
Coordination Chemistry and Organocatalysis: In inorganic chemistry, the sulfur and nitrogen atoms of the thiourea moiety act as excellent donor sites, allowing them to function as ligands for a variety of transition metals. niscpr.res.inconicet.gov.ar The resulting metal complexes have applications ranging from catalysis to medicinal chemistry. rsc.org Furthermore, thiourea derivatives have emerged as highly effective organocatalysts, capable of activating substrates through hydrogen bonding. mdpi.comrsc.org This has been exploited in numerous asymmetric reactions, highlighting their importance in modern synthetic organic chemistry. Expanding the range of thiourea-based ligands and organocatalysts will continue to be a fruitful area of fundamental research.
Q & A
Q. What are the standard synthetic routes for preparing [(2-Ethylphenyl)amino]thiourea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves the reaction of 2-ethylphenylamine with thiophosgene or ammonium thiocyanate under controlled conditions. For optimization:
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution .
- Temperature Control : Maintain temperatures below 60°C to prevent isomerization of thiourea to thiocyanate, which reduces yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
- Monitoring : Track reaction progress via TLC or HPLC, adjusting stoichiometry (amine:thiocarbonyl reagent ratio) to minimize by-products .
Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and NH groups (δ 8.5–10 ppm, broad).
- ¹³C NMR : Confirm thiourea carbonyl at δ ~180 ppm .
- IR Spectroscopy : Detect N-H stretches (~3200 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry, hydrogen-bonding networks (e.g., N-H···S interactions), and confirm substituent positioning (e.g., ethyl group orientation) .
- Example: A derivative crystallized in a monoclinic system (space group P2₁/c) showed intramolecular H-bonding stabilizing the thiourea core .
Advanced Research Questions
Q. What role does the thiourea moiety play in asymmetric organocatalysis, and how do aryl substituents influence enantioselectivity?
Methodological Answer: Thiourea derivatives act as bifunctional catalysts via dual H-bonding activation:
- Mechanism : The thiourea N-H binds electrophiles (e.g., nitroalkanes), while a tertiary amine deprotonates nucleophiles (e.g., enolates), enabling stereocontrol in reactions like the Michael addition .
- Substituent Effects :
- Electron-withdrawing groups (e.g., -F on aryl rings) enhance H-bond acidity, improving substrate activation .
- Steric bulk (e.g., 2-ethylphenyl) can restrict substrate approach, altering enantiomeric excess (ee). Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity trends .
- Case Study : A thiourea catalyst with a 2-ethylphenyl group achieved 92% ee in the aza-Henry reaction by stabilizing the Re-face attack via π-π interactions .
Q. How do thermal decomposition pathways of this compound affect its stability, and what parameters mitigate decomposition during high-temperature reactions?
Methodological Answer: Thermal decomposition follows the Johnson-Mehl-Avrami model (n ≈ 2–3.43), with two primary pathways:
Isomerization : At 170–190°C, thiourea converts to ammonium thiocyanate, reducing catalytic activity .
Oxidative Degradation : Above 200°C, sulfonic acid derivatives form, detectable via FT-IR (S=O stretches at ~1050 cm⁻¹) .
Q. Mitigation Strategies :
Q. How can kinetic studies resolve contradictions in oxidation mechanisms of this compound derivatives?
Methodological Answer:
- Rate Law Determination :
- Vary [H⁺] to identify protonation-dependent steps. A first-order dependence on [H⁺] suggests protonated thiourea as the reactive species .
- Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., sulfenic acid at λ = 320 nm) .
- Isotopic Labeling : Replace N-H with N-D to assess H-bonding roles in transition states .
- Contradiction Resolution : Conflicting reports on protonation sites (thiourea vs. oxidant) can be addressed via pH-controlled experiments and DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
